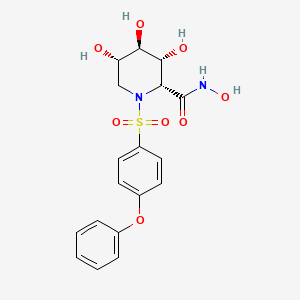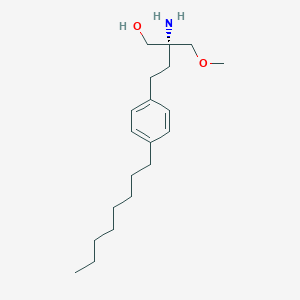
(2R,3R,4R,5S)-N,3,4,5-tetrahydroxy-1-(4-phenoxyphenylsulfonyl)piperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
名为“PMID15055993C1a”的化合物是一种目前正在研究中的小分子药物。 它以其潜在的治疗应用而闻名,并且正在研究其对各种生物靶标的影响 .
准备方法
合成路线和反应条件
“PMID15055993C1a”的制备涉及一系列合成步骤。第一步通常包括通过一系列缩合反应形成核心结构反应条件通常涉及使用二氯甲烷和甲醇等有机溶剂,以及催化剂来促进反应 .
工业生产方法
在工业环境中,“PMID15055993C1a”的生产是使用大型反应器进行放大的。该过程涉及使用超临界流体结晶设备以纯形式获得该化合物。将原料溶解在混合溶剂中,然后将溶液喷入结晶釜中。 复合颗粒在釜底分离并收集 .
化学反应分析
反应类型
“PMID15055993C1a”经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的氧化态。
还原: 它可以被还原以形成不同的还原形式。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及各种有机溶剂。 反应通常在受控的温度和压力条件下进行,以确保形成所需的产物 .
主要产品
科学研究应用
“PMID15055993C1a”具有广泛的科学研究应用,包括:
化学: 它被用作各种化学反应中的模型化合物,用于研究反应机理和动力学。
生物学: 研究该化合物对生物系统的影响,包括其与酶和受体的相互作用。
医学: 正在研究它在治疗各种疾病中的潜在治疗应用。
作用机制
“PMID15055993C1a”的作用机制涉及其与体内特定分子靶标的相互作用。该化合物与这些靶标结合并调节其活性,导致各种生物学效应。 所涉及的途径包括抑制特定酶和激活某些受体 .
相似化合物的比较
类似化合物
一些与“PMID15055993C1a”相似的化合物包括:
- 羧化葡萄糖胺
- 哌嗪衍生物
- 磺酰胺亚胺
独特性
使“PMID15055993C1a”区别于这些类似化合物的因素是其独特的核心结构以及连接到其上的特定官能团。 这赋予它独特的化学和生物学特性,使其成为研究和潜在治疗应用的宝贵化合物 .
属性
分子式 |
C18H20N2O8S |
|---|---|
分子量 |
424.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-N,3,4,5-tetrahydroxy-1-(4-phenoxyphenyl)sulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O8S/c21-14-10-20(15(18(24)19-25)17(23)16(14)22)29(26,27)13-8-6-12(7-9-13)28-11-4-2-1-3-5-11/h1-9,14-17,21-23,25H,10H2,(H,19,24)/t14-,15+,16+,17+/m0/s1 |
InChI 键 |
WLWNRAWQDZRXMB-YLFCFFPRSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NO)O)O)O |
规范 SMILES |
C1C(C(C(C(N1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3H]ramosetron](/img/structure/B10772064.png)
![6-[2-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772070.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)


![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)

![Sodium; 7-[7-biphenyl-4-ylmethyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10772121.png)
![N-[2,4-di(phenyl)pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B10772132.png)

![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
